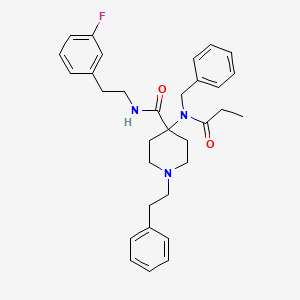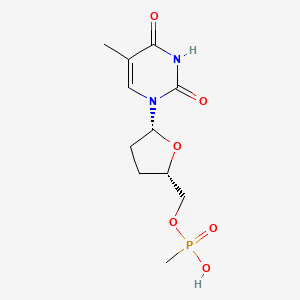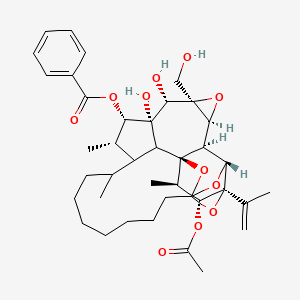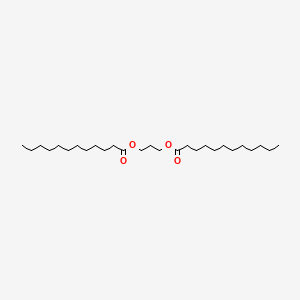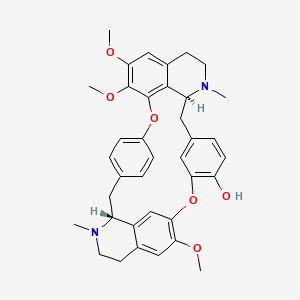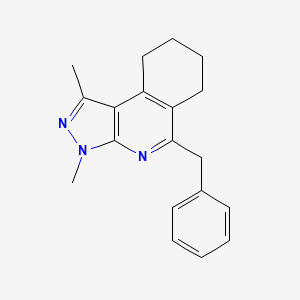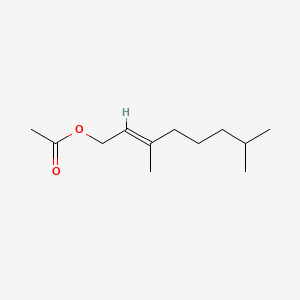
Itasetron hydrochloride monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Itasetron hydrochloride monohydrate is a potent 5-hydroxytryptamine 3 (5-HT3) receptor antagonist. It is primarily used for its antiemetic properties, particularly in preventing nausea and vomiting induced by chemotherapy and radiation therapy . This compound is known for its high bioavailability and long half-life, making it a valuable alternative to other antiemetic agents like ondansetron .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of itasetron hydrochloride monohydrate involves multiple steps, starting from commercially available starting materialsSpecific details on the synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, often involving the use of automated systems for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Itasetron hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to convert specific functional groups to their reduced forms, impacting the compound’s pharmacokinetics.
Substitution: Commonly used to introduce or replace functional groups, enhancing the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced pharmacological properties .
Applications De Recherche Scientifique
Itasetron hydrochloride monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying 5-HT3 receptor antagonists and their interactions.
Medicine: Primarily used as an antiemetic in cancer chemotherapy and radiation therapy.
Industry: Utilized in the development of new antiemetic drugs and formulations.
Mécanisme D'action
Itasetron hydrochloride monohydrate exerts its effects by selectively antagonizing the 5-HT3 receptors. This action prevents the binding of serotonin, a neurotransmitter that can trigger nausea and vomiting. By blocking these receptors, this compound effectively reduces the incidence of chemotherapy-induced nausea and vomiting . The molecular targets involved include the 5-HT3 receptors located in the central and peripheral nervous systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used for similar antiemetic purposes.
Granisetron: Known for its high potency and long duration of action.
Dolasetron: Used in the prevention of postoperative nausea and vomiting.
Uniqueness
Itasetron hydrochloride monohydrate is unique due to its high bioavailability and long half-life, which allows for less frequent dosing compared to other similar compounds. Additionally, it has shown comparable efficacy to ondansetron at lower doses, making it a cost-effective alternative.
Propriétés
Numéro CAS |
138602-61-6 |
|---|---|
Formule moléculaire |
C16H23ClN4O3 |
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrate;hydrochloride |
InChI |
InChI=1S/C16H20N4O2.ClH.H2O/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H;1H2/t10?,11-,12+;; |
Clé InChI |
UZOZFPGVCIJZKM-WLYHRQBBSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.O.Cl |
SMILES canonique |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
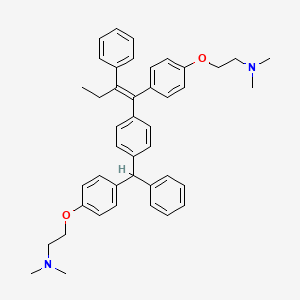
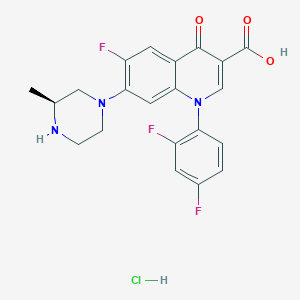

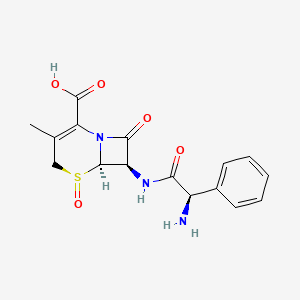
![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
